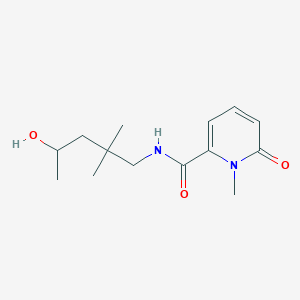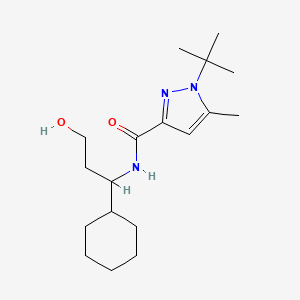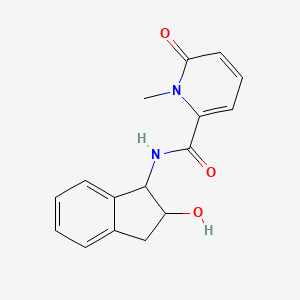![molecular formula C13H20N2O2S B6636897 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide, also known as EHT 1864, is a small molecule inhibitor that has been found to be effective in blocking the activity of Rho family GTPases. Rho GTPases are a group of proteins that play an important role in cell signaling and are involved in a wide range of cellular processes, including cytoskeletal organization, cell migration, and gene expression. The inhibition of Rho GTPases has been shown to have potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
Wirkmechanismus
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 works by binding to the switch regions of Rho GTPases, which are critical for their activity. By binding to these regions, this compound 1864 prevents the activation of Rho GTPases by their upstream activators. This inhibition leads to downstream effects on cellular processes that are regulated by Rho GTPases.
Biochemical and Physiological Effects:
In addition to its effects on Rho GTPase signaling pathways, this compound 1864 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the crosslinking of collagen and other extracellular matrix proteins. This inhibition has been shown to have potential therapeutic applications in fibrotic diseases, such as liver fibrosis and pulmonary fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 is its specificity for Rho GTPases. Unlike other inhibitors that target multiple signaling pathways, this compound 1864 specifically targets Rho GTPases and does not affect other signaling pathways. This specificity makes it a valuable tool for studying the role of Rho GTPases in cellular processes.
One limitation of this compound 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This can make it difficult to achieve complete inhibition of Rho GTPase activity in some experiments. Additionally, this compound 1864 has been shown to have some off-target effects, particularly at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864. One area of interest is the potential therapeutic applications of this compound 1864 in various diseases, particularly those involving Rho GTPase dysregulation. Another area of interest is the development of more potent and selective Rho GTPase inhibitors based on the structure of this compound 1864. Finally, there is ongoing research into the mechanisms of action of this compound 1864 and its effects on various cellular processes.
Synthesemethoden
The synthesis of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been described in several publications. In general, the synthesis involves the reaction of 4-(hydroxymethyl)cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with ethyl bromoacetate to form the ethyl ester of the thiazole carboxylic acid. Finally, the ester is hydrolyzed to form the desired carboxamide product.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been widely used as a research tool in the study of Rho GTPase signaling pathways. It has been shown to be effective in blocking the activity of RhoA, Rac1, and Cdc42, three key members of the Rho family. This inhibition has been shown to have a variety of effects on cellular processes, including inhibition of cell migration and invasion, induction of apoptosis, and modulation of gene expression.
Eigenschaften
IUPAC Name |
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-11-12(18-8-14-11)13(17)15-10-5-3-9(7-16)4-6-10/h8-10,16H,2-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEDKAAPIAXXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)NC2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)

![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)


![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)
